molecular formula C16H15NO4 B2891832 6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 161185-27-9

6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Cat. No.: B2891832
CAS No.: 161185-27-9
M. Wt: 285.299
InChI Key: WMBIIJONDDZXMP-UHFFFAOYSA-N
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Description

The compound “6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” belongs to the class of pyranoquinolones . Pyranoquinolones are a type of heterocyclic compound that have been found to have a wide range of biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .


Synthesis Analysis

While the specific synthesis process for “this compound” is not available, pyranoquinolones can generally be synthesized through acid-catalyzed tandem reactions . For example, one method involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as NMR, IR, mass spectra, and elemental analysis . X-ray structure analysis could also be used to elucidate the structure of the obtained products .

Scientific Research Applications

Heteroannulated Pyranoquinolinediones Synthesis

An efficient and convenient synthesis of heteroannulated pyrano[3,2-c]quinoline-2,5(6H)-diones was accomplished, involving condensation reactions of various binucleophiles. This process resulted in novel compounds with structures confirmed by spectral data and elemental analyses (Ibrahim & Hassanin, 2013).

One-Pot Synthesis Catalyzed by L-Proline

A series of pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives were synthesized through a three-component reaction catalyzed by L-proline. The mechanism of this synthesis was proposed, highlighting the role of L-proline in the process. The products' structures were identified through spectroscopic analysis (Zhu et al., 2012).

Preparation and Analysis as an Organic Semiconductor

6-butyl-3-[(4-chlorophenyl)diazenyl]-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione was synthesized and its structure confirmed through spectral and elemental analysis. It was found to possess a polycrystalline nature. The optical parameters and bandgap values were determined, indicating its potential as a novel solar cell window material due to its high bandgap (Soliman & Yahia, 2020).

Antimicrobial Activity

A novel suite of compounds based on a tricyclic core demonstrated significant antibiotic activity against various pathogens, including Staphylococcus aureus and Enterococcus faecalis. A potent analogue with a specific substitution pattern emerged as a promising candidate with potential for treating infections caused by these pathogens (Moynihan et al., 2022).

Future Directions

The future research directions for “6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” could include further studies on its synthesis, chemical properties, and biological activities. Given the wide range of biological activities exhibited by pyranoquinolones, it could be of interest to explore the potential therapeutic applications of this compound .

Properties

IUPAC Name

6-butyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-3-8-17-11-7-5-4-6-10(11)15-14(16(17)20)12(18)9-13(19)21-15/h4-7,9,18H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBIIJONDDZXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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